molecular formula C9H11ClFNO2 B6165115 (3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride CAS No. 930769-54-3

(3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride

Cat. No.: B6165115
CAS No.: 930769-54-3
M. Wt: 219.64 g/mol
InChI Key: WYDDUVABUITTBX-DDWIOCJRSA-N
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Description

(3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative with a fluorine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 4-fluorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

    Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the (3R)-enantiomer.

    Hydrochloride Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-amino-3-(4-nitrophenyl)propanoic acid.

    Reduction: Formation of 3-amino-3-(4-fluorophenyl)propanol.

    Substitution: Formation of 3-amino-3-(4-substituted phenyl)propanoic acid derivatives.

Scientific Research Applications

(3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.

    Industry: Used in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino acid moiety allows it to interact with enzymes and receptors, potentially inhibiting their activity. The fluorine atom enhances its binding affinity and selectivity for certain targets, making it a valuable compound in drug design.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.

    3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride: A similar compound with a chlorine atom instead of fluorine.

    3-amino-3-(4-bromophenyl)propanoic acid hydrochloride: A similar compound with a bromine atom instead of fluorine.

Uniqueness

(3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity. The (3R)-enantiomer also exhibits specific interactions with molecular targets, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

930769-54-3

Molecular Formula

C9H11ClFNO2

Molecular Weight

219.64 g/mol

IUPAC Name

(3R)-3-amino-3-(4-fluorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1

InChI Key

WYDDUVABUITTBX-DDWIOCJRSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)O)N)F.Cl

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)F.Cl

Purity

95

Origin of Product

United States

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